molecular formula C20H25N3O B2372240 N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide CAS No. 1376151-71-1

N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide

Cat. No. B2372240
CAS RN: 1376151-71-1
M. Wt: 323.44
InChI Key: SNUQHRVBBFCDET-UHFFFAOYSA-N
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Description

“N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the indole ring, followed by various substitutions and additions to add the other functional groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole group is aromatic in nature, which means it has a stable ring structure with delocalized π-electrons . The cyano group (-CN) is a polar functional group that can participate in various chemical reactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The indole group can undergo electrophilic substitution, while the cyano group can participate in various reactions to form different heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the polar cyano group could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the known activities of indole derivatives, it could have potential applications in medicinal chemistry .

properties

IUPAC Name

N-[cyano(cyclohexyl)methyl]-2-(1-ethylindol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-2-23-14-16(17-10-6-7-11-19(17)23)12-20(24)22-18(13-21)15-8-4-3-5-9-15/h6-7,10-11,14-15,18H,2-5,8-9,12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUQHRVBBFCDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)CC(=O)NC(C#N)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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